Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of methyl pyridine-2-carboxylate, followed by sulfonation and subsequent alkylation to introduce the methyl(1-phenylethyl) group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Shares the pyridine and chloro groups but lacks the sulfonamide and phenylethyl groups.
6-Chloro-3-(methylsulfamoyl)pyridine-2-carboxylate: Similar structure but without the phenylethyl group.
Uniqueness
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(12-7-5-4-6-8-12)19(2)24(21,22)13-9-10-14(17)18-15(13)16(20)23-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJYPWCXOCSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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